

# Technical Support Center: Stabilizing PACAP (6-38) in Solution

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 143748-18-9

Cat. No.: B612572

[Get Quote](#)

Welcome to the technical support guide for PACAP (6-38). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this potent PAC1 receptor antagonist in experimental solutions. Understanding and controlling peptide stability is paramount for generating reproducible and reliable data.

## Troubleshooting Guide: Common Issues & Immediate Solutions

This section addresses specific problems you might encounter during your experiments. It's structured in a question-and-answer format to help you quickly diagnose and resolve common issues related to PACAP (6-38) stability.

### **\*\*dot**

```
graph TD
    subgraph "Troubleshooting Workflow"
        direction LR
        A["Problem Observed(e.g., Low Bioactivity, Precipitate)"] --> B["Identify Primary Degradation Pathway"]
        B --> C1["Proteolysis(Enzymatic Cleavage)"]
        B --> C2["Chemical Instability(Oxidation, pH Shift)"]
        B --> C3["Physical Instability(Adsorption, Aggregation)"]
        C1 --> D1["Solution:Add Protease InhibitorsWork at Low Temperature"]
        C2 --> D2["Solution:Use Degassed BuffersControl pH (6.0-7.0)Add Antioxidants"]
        C3 --> D3["Solution:Use Low-Binding LabwareAdd Surfactant/Carrier ProteinOptimize Peptide Concentration"]
    end
```

}

Caption: Troubleshooting workflow for PACAP (6-38) degradation.

Question 1: My experimental results are inconsistent, or the peptide's antagonist activity seems lower than expected. What's the likely cause?

Answer: This is a classic sign of peptide degradation, leading to a loss of active compound over the course of your experiment. The two most common culprits are enzymatic degradation and physical adsorption.

- **Primary Cause (Proteolysis):** If your experimental system involves biological fluids, cell lysates, or serum, it likely contains proteases. PACAP and its fragments can be substrates for various peptidases, such as dipeptidyl peptidase-IV (DPP-IV), which cleaves peptides at the N-terminus, and other endopeptidases.<sup>[1][2][3][4]</sup> Even though PACAP (6-38) lacks the primary N-terminal cleavage sites of full-length PACAP, it can still be degraded by other enzymes present in complex biological mixtures.<sup>[5][6]</sup>
- **Secondary Cause (Adsorption):** Peptides, particularly at low concentrations, can adsorb to the surfaces of standard laboratory plastics and glass.<sup>[7][8]</sup> This nonspecific binding removes the peptide from the solution, effectively lowering its concentration and apparent bioactivity.<sup>[7][8]</sup>

Immediate Actions:

- **Add a Protease Inhibitor Cocktail:** Immediately supplement your experimental buffer with a broad-spectrum protease inhibitor cocktail.<sup>[9][10][11]</sup> This is crucial when working with any biological matrix.
- **Switch to Low-Binding Labware:** Use polypropylene tubes or plates specifically treated to reduce protein and peptide binding.<sup>[7][8]</sup>
- **Perform a Control Experiment:** Run a time-course experiment where you incubate PACAP (6-38) in your experimental buffer alone. Use an analytical method like HPLC to quantify the amount of intact peptide remaining at different time points (e.g., 0, 2, 4, and 8 hours) to directly assess its stability in your system.<sup>[12]</sup>

Question 2: I've dissolved my lyophilized PACAP (6-38), but the solution is cloudy, or a precipitate formed after storage.

Answer: Cloudiness or precipitation indicates either poor solubility or aggregation. This is often triggered by suboptimal solvent choice, incorrect pH, or improper storage conditions.

- **Primary Cause (Aggregation):** PACAP (6-38) is a relatively large peptide (33 amino acids) with hydrophobic residues.[13] In aqueous solutions at or near its isoelectric point, or at high concentrations, it can aggregate and precipitate. Repeated freeze-thaw cycles dramatically accelerate this process.[14]
- **Secondary Cause (Poor Solubility):** While PACAP (6-38) is generally soluble in water[15][16], its solubility can be influenced by the salts and pH of the buffer.

Immediate Actions:

- **Check Reconstitution Solvent:** For initial reconstitution, use sterile, nuclease-free water.[17] If solubility remains an issue, a small amount of acetonitrile or a dilute acidic solution (e.g., 0.1% acetic acid) can be used before diluting to your final buffer.[14][16]
- **Gentle Solubilization:** If a precipitate is seen, you can attempt to redissolve it by gently warming the solution to 37°C or sonicating the vial for a few minutes.[14]
- **Optimize Storage:** Once reconstituted, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[14][18]

## Core Stability Principles & Prevention Strategies

To achieve reproducible results, it's essential to understand the mechanisms driving PACAP (6-38) degradation.

### **\*\*dot**

```
graph { layout=neato; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", fontsize=10];
```

```
}
```

Caption: Key degradation pathways for PACAP (6-38) and preventative measures.

## Proteolytic Degradation

Mechanism: Proteases are enzymes that cleave peptide bonds. While the primary degradation pathway for full-length PACAP is via DPP-IV at the N-terminus, truncated peptides like PACAP (6-38) are still susceptible to cleavage by other endo- and exopeptidases present in biological samples.[1][4][5] This enzymatic action results in inactive fragments, reducing the effective concentration of your antagonist.

Prevention Strategy:

- Use of Protease Inhibitors: The addition of a protease inhibitor cocktail is the most effective defense.[9][11] These cocktails contain a mixture of inhibitors that target different classes of proteases (serine, cysteine, aspartic, and metalloproteases).[11]
- Low Temperature: Perform all experimental steps involving biological samples on ice or at 4°C to reduce enzymatic activity.

| Inhibitor Class | Example Inhibitor      | Target Protease Class          |
|-----------------|------------------------|--------------------------------|
| Serine          | AEBSF, PMSF, Aprotinin | Trypsin, Chymotrypsin, DPP-IV  |
| Cysteine        | E-64, Leupeptin        | Papain, Calpain, Cathepsins    |
| Aspartic        | Pepstatin A            | Pepsin, Renin                  |
| Metallo         | EDTA, Bestatin         | Carboxypeptidases, Thermolysin |

A summary of common protease inhibitor classes and examples.

## Chemical Degradation (Oxidation)

Mechanism: The PACAP (6-38) sequence contains a methionine (Met) residue. The thioether side chain of methionine is highly susceptible to oxidation by reactive oxygen species (ROS) that may be present in buffers or generated by cellular processes.[19][20][21] Oxidation converts methionine to methionine sulfoxide, which can alter the peptide's conformation and reduce its binding affinity to the PAC1 receptor.[22][23]

Prevention Strategy:

- **Use High-Purity, Degassed Buffers:** Prepare all solutions with high-purity water (e.g., HPLC-grade) and degas them before use to remove dissolved oxygen.
- **Work in a Controlled Atmosphere:** If your experiment is highly sensitive to oxidation, consider preparing solutions in an anaerobic chamber.
- **Limit Exposure to Light and Metal Ions:** Photodegradation and metal-catalyzed oxidation can occur. Store stock solutions in amber vials and use metal-free buffers when possible.

## Physical Instability (Adsorption & Aggregation)

Mechanism:

- **Adsorption:** Peptides can bind to surfaces through hydrophobic and electrostatic interactions. Standard polystyrene and borosilicate glass have high surface energies that promote this nonspecific binding, leading to significant loss of material, especially at low (nanomolar to low micromolar) concentrations.[\[7\]](#)[\[8\]](#)[\[24\]](#)
- **Aggregation:** This is the process where peptide molecules self-associate to form larger, often insoluble, complexes. It is driven by factors like high concentration, pH near the isoelectric point, and the presence of hydrophobic patches in the peptide sequence. Aggregation is a major concern for long-term storage and can be initiated by freeze-thaw cycles.[\[14\]](#)

Prevention Strategy:

- **Use Low-Adsorption Labware:** Always use labware made from polypropylene or surface-treated plastics designed to minimize peptide binding.[\[7\]](#)[\[8\]](#)
- **Include a Carrier Protein or Surfactant:** For highly dilute solutions, adding a carrier protein like Bovine Serum Albumin (BSA) at 0.1% can coat the container surfaces and prevent the peptide of interest from adsorbing.[\[24\]](#)[\[25\]](#) A non-ionic surfactant like Tween-20 (at 0.01-0.05%) can also be effective. Note: Ensure these additives do not interfere with your downstream assay.
- **Proper Reconstitution and Storage:** Follow the detailed protocol below for reconstitution to ensure complete dissolution and minimize aggregation. Aliquoting is mandatory for preventing both degradation from multiple freeze-thaw cycles and contamination.[\[14\]](#)

## Protocols and Methodologies

### Protocol 1: Reconstitution and Storage of Lyophilized PACAP (6-38)

This protocol ensures the peptide is properly dissolved and stored to maximize its stability and shelf-life.

#### Materials:

- Lyophilized PACAP (6-38) vial
- Sterile, nuclease-free, HPLC-grade water
- Low-protein-binding polypropylene microcentrifuge tubes
- Calibrated pipettes with low-retention tips

#### Procedure:

- **Pre-Chill:** Before opening, bring the vial of lyophilized peptide to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture onto the peptide.
- **Initial Solubilization:** Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
- **Reconstitution:** Carefully add the required volume of sterile water to create a stock solution (e.g., 1 mM). For a peptide with a molecular weight of ~4025 g/mol, dissolving 1 mg in 248.4  $\mu$ L of water yields a 1 mM stock. Mix by gently vortexing or pipetting up and down. Do not shake vigorously.
- **Check for Clarity:** Ensure the solution is completely clear. If cloudiness persists, refer to the troubleshooting guide.
- **Aliquoting:** Immediately divide the stock solution into single-use aliquots in low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for one experiment to avoid reusing a thawed aliquot.

- Storage:
  - Short-term (1-2 weeks): Store aliquots at 4°C.
  - Long-term (up to 6 months): Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.[18] Avoid slow freezing in a standard -20°C freezer as this can promote aggregation.

## **\*\*dot**

```
graph LR; node [shape=box, style="rounded, filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
```

```
}
```

Caption: Workflow for PACAP (6-38) reconstitution and storage.

## Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a PACAP (6-38) working solution? A: While a definitive pH-stability profile is not widely published, peptides are generally most stable at a pH of 5.0-7.0. Buffers like phosphate-buffered saline (PBS) at pH 7.0-7.4 are commonly used, but for long-term storage, a slightly acidic buffer (e.g., citrate buffer, pH 6.0) can improve stability by reducing the rate of deamidation and other base-catalyzed reactions.

Q2: Can I dissolve PACAP (6-38) directly into DMSO? A: Yes, DMSO can be used for initial solubilization, especially for preparing high-concentration stocks.[14] However, be mindful that DMSO can be toxic to cells, even at low concentrations. Always ensure the final concentration of DMSO in your assay is below a tolerable threshold (typically <0.5%).

Q3: How can I verify the integrity of my PACAP (6-38) solution? A: The gold standard for assessing peptide purity and degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][26] An HPLC system with a C18 column and a UV detector (at 214 or 280 nm) can separate the intact peptide from its degradation products. Comparing the chromatogram of a freshly prepared sample to one that has been stored or used in an experiment will quantitatively reveal any degradation. Mass spectrometry can be coupled to HPLC to identify the specific degradation products.

Q4: Does the source of the peptide matter for stability? A: Absolutely. High-quality synthesis and purification are critical. Peptides with a purity of  $\geq 95\%$ , as determined by HPLC, should be used.[15] Impurities from the synthesis process can sometimes catalyze degradation reactions. Always source peptides from a reputable manufacturer that provides a certificate of analysis with purity data.

Q5: How does PACAP (6-38) degradation impact its function as a PAC1 antagonist? A: The antagonist activity of PACAP (6-38) relies on its specific three-dimensional structure, which allows it to bind to the PAC1 receptor without activating it.[27][28] Any chemical or enzymatic modification, such as cleavage of the peptide backbone or oxidation of a key residue, can alter this structure.[23] This change will likely decrease its binding affinity for the receptor, thereby reducing its potency as an antagonist and leading to unreliable experimental outcomes.[29]

## References

- Shechter, Y. (2000). Selective oxidation of methionine residues in proteins. PubMed. Available at: [\[Link\]](#)
- Rauk, A. (2009). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed. Available at: [\[Link\]](#)
- Green, B. D., et al. (2006). Pituitary adenylate cyclase-activating peptide (PACAP): assessment of dipeptidyl peptidase IV degradation, insulin-releasing activity and antidiabetic potential. PubMed. Available at: [\[Link\]](#)
- Green, B. D., et al. (2006). Degradation of PACAP(1-27) by DPP IV. Representative HPLC profiles... ResearchGate. Available at: [\[Link\]](#)
- McLuckey, S. A., et al. (2010). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC - NIH. Available at: [\[Link\]](#)
- Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH. Available at: [\[Link\]](#)
- Lund, R., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS One. Available at: [\[Link\]](#)

- Flegel, C. (2023). How to handle peptides that contain methionine. Biotage. Available at: [\[Link\]](#)
- Reeve, J. R., Jr., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Peptides. Available at: [\[Link\]](#)
- Wulf, M., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PMC - NIH. Available at: [\[Link\]](#)
- Drucker, D. J. (2016). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. Available at: [\[Link\]](#)
- Datta, S. K., et al. (2007). Pituitary Adenylate Cyclase-Activating Polypeptide is a Potent Broad-Spectrum Antimicrobial Peptide. PubMed Central. Available at: [\[Link\]](#)
- Tounsi, A., et al. (2022). More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? PMC - PubMed Central. Available at: [\[Link\]](#)
- Ferencz, V., et al. (2020). Stability Test of PACAP in Eye Drops. PMC - PubMed Central. Available at: [\[Link\]](#)
- Gourlet, P., et al. (1997). "Vasoactive intestinal peptide (VIP) and pituitary adenylate cyclase-activating peptide (PACAP-27, but not PACAP-38) degradation by the neutral endopeptidase EC 3.4. 24.11". Biochemical Pharmacology. Available at: [\[Link\]](#)
- Al-Abed, Y., et al. (2022). Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism. Frontiers in Chemistry. Available at: [\[Link\]](#)
- Rowlett, V. (2022). Are Proteins Adsorbing to Your Labware? Bitesize Bio. Available at: [\[Link\]](#)
- Zor, E., et al. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Available at: [\[Link\]](#)
- Wei, Y., et al. (2011). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases. Available at: [\[Link\]](#)

- N/A. (2012). What are Protease Inhibitors and How Do They Work? G-Biosciences. Available at: [\[Link\]](#)
- Kojro, E., et al. (2006). Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice. PubMed Central. Available at: [\[Link\]](#)
- Hira, D., et al. (2024). Dipeptidyl Peptidase (DPP)-4 Inhibitors and Pituitary Adenylate Cyclase-Activating Polypeptide, a DPP-4 Substrate, Extend Neurite Outgrowth of Mouse Dorsal Root Ganglia Neurons: A Promising Approach in Diabetic Polyneuropathy Treatment. MDPI. Available at: [\[Link\]](#)
- Gourlet, P., et al. (1997). Amnesiac. Society for Developmental Biology. Available at: [\[Link\]](#)
- Laskowski, M., Jr., & Kato, I. (1980). Peptides and Proteins as Proteinase Inhibitors. Annual Review of Biochemistry. Available at: [\[Link\]](#)
- Racz, B., et al. (2021). Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress. PMC - PubMed Central. Available at: [\[Link\]](#)
- N/A. PACAP [6-38] Peptide. Abbotec. Available at: [\[Link\]](#)
- Dickson, P., et al. (2022). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. PubMed Central. Available at: [\[Link\]](#)
- N/A. (2021). Dural mast cell degranulation is a putative mechanism for headache... Cephalalgia. Available at: [\[Link\]](#)
- Dickson, P., et al. (2022). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. bioRxiv. Available at: [\[Link\]](#)
- N/A. (2020). PACAP Modulates the Autophagy Process in an In Vitro Model of Amyotrophic Lateral Sclerosis. MDPI. Available at: [\[Link\]](#)

- Witt, K. A., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP 1–23. MDPI. Available at: [\[Link\]](#)
- Carr, R. D., & Holst, J. J. (2016). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. *Frontiers in Endocrinology*. Available at: [\[Link\]](#)
- N/A. (2023). Preclinical Study Reveals Potential of Multireceptor Antagonist to Block CGRP and PACAP. *Neurology Live*. Available at: [\[Link\]](#)
- N/A. (2021). Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro. *Frontiers in Oncology*. Available at: [\[Link\]](#)
- Al-Abed, Y., et al. (2016). Glycosylated pacap/vip analogues with enhanced cns penetration for treatment of neurodegenerative diseases. Google Patents.
- N/A. (2021). Peptide immunogens targeting pituitary adenylate cyclase-activating peptide (pacap) and formulations thereof for prevention and treatment of migraine. Google Patents.
- Nakamachi, T., et al. (2016). Transcriptomics and proteomics analyses of the PACAP38 influenced ischemic brain in permanent middle cerebral artery occlusion model mice. *PubMed Central*. Available at: [\[Link\]](#)
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. *LCGC International*. Available at: [\[Link\]](#)

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. Pituitary adenylate cyclase-activating peptide (PACAP): assessment of dipeptidyl peptidase IV degradation, insulin-releasing activity and antidiabetic potential - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide is a Potent Broad-Spectrum Antimicrobial Peptide: Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary adenylate cyclase-activating peptide - Wikipedia [en.wikipedia.org]
- 7. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protease Inhibitor Use: Tips for Various Experiment Types - Creative Proteomics Blog [creative-proteomics.com]
- 11. プロテアーゼ阻害剤：サンプル調製中にタンパク質が失われないように [sigmaaldrich.com]
- 12. Stability Test of PACAP in Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. PACAP 6-38 (3236) by Tocris, Part of Bio-Techne [bio-techne.com]
- 16. abbotec.com [abbotec.com]
- 17. Frontiers | Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro [frontiersin.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Stabilizing PACAP (6-38) in Solution]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612572#preventing-degradation-of-pacap-6-38-in-solution]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)